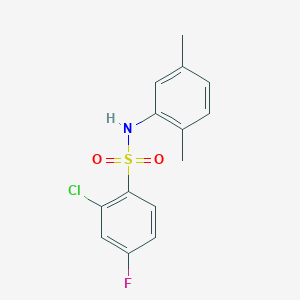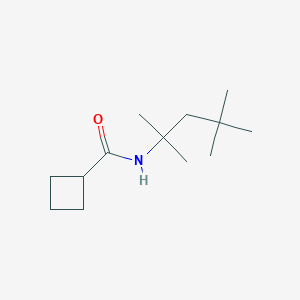![molecular formula C15H22BrN5O B14930605 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]acetamide](/img/structure/B14930605.png)
2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]ACETAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromo and methyl group on the pyrazole ring, as well as a dimethyl-propyl group attached to an acetamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]ACETAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives under acidic or basic conditions.
Bromination: The bromination of the pyrazole ring is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane.
Methylation: The methylation of the pyrazole ring can be carried out using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Acetamide formation: The acetamide moiety is introduced through the reaction of the brominated and methylated pyrazole with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base like pyridine.
Attachment of the dimethyl-propyl group: The final step involves the reaction of the acetamide intermediate with a suitable alkylating agent, such as 2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the implementation of continuous flow processes to enhance scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]ACETAMIDE can undergo various types of chemical reactions, including:
Substitution reactions: The bromo group on the pyrazole ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction reactions, depending on the functional groups present and the reagents used.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution reactions: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide can be used in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction reactions: Reducing agents such as lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation can be employed.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid or sulfuric acid, while basic hydrolysis can be performed using sodium hydroxide or potassium hydroxide.
Major Products Formed
Substitution reactions: The major products formed depend on the nucleophile used. For example, substitution with sodium azide yields the corresponding azide derivative.
Oxidation reactions: Oxidation of the methyl group can yield the corresponding carboxylic acid or aldehyde.
Reduction reactions: Reduction of the acetamide moiety can yield the corresponding amine.
Hydrolysis: Hydrolysis of the acetamide moiety yields the corresponding carboxylic acid and amine.
Wissenschaftliche Forschungsanwendungen
2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine: The compound is explored for its potential use as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new medications.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It is also investigated for its potential use in catalysis and other industrial processes.
Wirkmechanismus
The mechanism of action of 2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]ACETAMIDE depends on its specific application and target. In biological systems, the compound may exert its effects through the following mechanisms:
Enzyme inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites or allosteric sites, thereby blocking their catalytic function.
Receptor modulation: The compound may interact with specific receptors on the cell surface or within the cell, modulating their activity and triggering downstream signaling pathways.
DNA/RNA interaction: The compound may bind to DNA or RNA, affecting their structure and function, and thereby influencing gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]ACETAMIDE can be compared with other similar compounds, such as:
2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PYRIMIDINE: This compound has a similar pyrazole ring structure but with a pyrimidine moiety instead of an acetamide group.
2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)-N-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]ACETAMIDE: This compound has a chlorine atom instead of a bromine atom on the pyrazole ring.
2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N-[2,2-DIMETHYL-1-(1H-IMIDAZOL-1-YLMETHYL)PROPYL]ACETAMIDE: This compound has an imidazole ring instead of a pyrazole ring in the dimethyl-propyl group.
The uniqueness of 2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]ACETAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H22BrN5O |
|---|---|
Molekulargewicht |
368.27 g/mol |
IUPAC-Name |
2-(4-bromo-5-methylpyrazol-1-yl)-N-(3,3-dimethyl-1-pyrazol-1-ylbutan-2-yl)acetamide |
InChI |
InChI=1S/C15H22BrN5O/c1-11-12(16)8-18-21(11)10-14(22)19-13(15(2,3)4)9-20-7-5-6-17-20/h5-8,13H,9-10H2,1-4H3,(H,19,22) |
InChI-Schlüssel |
WMAIDUJROHESLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NN1CC(=O)NC(CN2C=CC=N2)C(C)(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14930524.png)
![N,1-dimethyl-5-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B14930529.png)
![4-bromo-N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14930536.png)


![N-[4-(dimethylamino)benzyl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B14930555.png)

![1,6-Bis[4-(pyrimidin-2-yl)piperazin-1-yl]hexane-1,6-dione](/img/structure/B14930575.png)

![N-[2-(difluoromethoxy)-5-methylphenyl]methanesulfonamide](/img/structure/B14930600.png)
![4-Chloro-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14930602.png)
![3-(3-Methyl-4-nitro-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]propanamide](/img/structure/B14930613.png)
![ethyl 2-[(1,5-dimethyl-1H-pyrazol-4-yl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B14930621.png)

